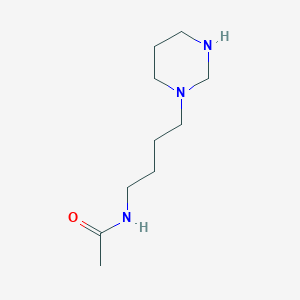
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is a compound that features a tetrahydropyrimidine ring attached to a butyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide typically involves the reaction of tetrahydropyrimidine derivatives with butylamine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the tetrahydropyrimidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with different functional groups replacing the acetamide group.
Scientific Research Applications
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as those related to inflammation or microbial activity.
Pathways Involved: It may modulate signaling pathways, leading to the inhibition of pro-inflammatory cytokines or the disruption of microbial cell walls.
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound used as a solvent and in various chemical reactions.
1,4,5,6-Tetrahydropyrimidine: Known for its use in carbon dioxide fixation and other chemical applications.
Uniqueness: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is unique due to its specific structure, which combines the tetrahydropyrimidine ring with a butyl chain and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-[4-(1,3-diazinan-1-yl)butyl]acetamide |
InChI |
InChI=1S/C10H21N3O/c1-10(14)12-6-2-3-7-13-8-4-5-11-9-13/h11H,2-9H2,1H3,(H,12,14) |
InChI Key |
HWGUBKYTCRBGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
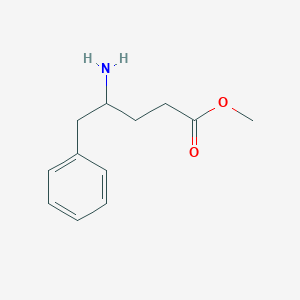
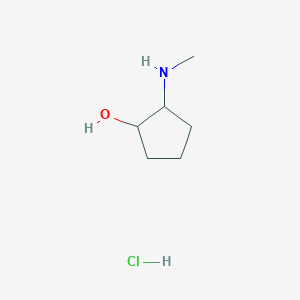
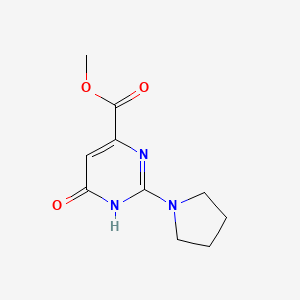

![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)
![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)
![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
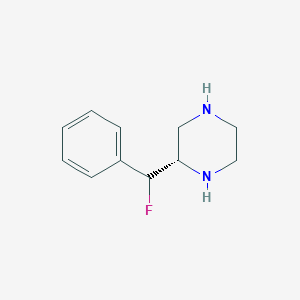
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B13326156.png)
